molecular formula C13H20N2O B3316695 {3-[(2-Methylmorpholin-4-yl)methyl]phenyl}methanamine CAS No. 954274-69-2

{3-[(2-Methylmorpholin-4-yl)methyl]phenyl}methanamine

Cat. No.: B3316695
CAS No.: 954274-69-2
M. Wt: 220.31 g/mol
InChI Key: QEQIEYOHDKYEOM-UHFFFAOYSA-N
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Description

{3-[(2-Methylmorpholin-4-yl)methyl]phenyl}methanamine is a versatile small molecule scaffold used in various research and industrial applications. It is known for its unique structure, which includes a morpholine ring substituted with a methyl group and a phenylmethanamine moiety. This compound has a molecular formula of C13H20N2O and a molecular weight of 220.31 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {3-[(2-Methylmorpholin-4-yl)methyl]phenyl}methanamine typically involves the reaction of 3-bromobenzylamine with 2-methylmorpholine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

{3-[(2-Methylmorpholin-4-yl)methyl]phenyl}methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

{3-[(2-Methylmorpholin-4-yl)methyl]phenyl}methanamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of {3-[(2-Methylmorpholin-4-yl)methyl]phenyl}methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The morpholine ring and phenylmethanamine moiety play crucial roles in its binding affinity and specificity. The pathways involved in its mechanism of action depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • {3-[(2-Methylmorpholin-4-yl)methyl]phenyl}methanamine
  • {3-[(2-Ethylmorpholin-4-yl)methyl]phenyl}methanamine
  • {3-[(2-Propylmorpholin-4-yl)methyl]phenyl}methanamine

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group on the morpholine ring enhances its stability and reactivity compared to other similar compounds .

Properties

IUPAC Name

[3-[(2-methylmorpholin-4-yl)methyl]phenyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O/c1-11-9-15(5-6-16-11)10-13-4-2-3-12(7-13)8-14/h2-4,7,11H,5-6,8-10,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEQIEYOHDKYEOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCO1)CC2=CC=CC(=C2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901217128
Record name 3-[(2-Methyl-4-morpholinyl)methyl]benzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901217128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

954274-69-2
Record name 3-[(2-Methyl-4-morpholinyl)methyl]benzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=954274-69-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[(2-Methyl-4-morpholinyl)methyl]benzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901217128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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